molecular formula C10H18ClN B2997028 N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride CAS No. 1909305-65-2

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride

Cat. No.: B2997028
CAS No.: 1909305-65-2
M. Wt: 187.71
InChI Key: CNGSHOHNLQMHGE-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H17N·HCl. It is a derivative of cyclohexanamine, featuring a prop-2-yn-1-yl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexanamine attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexanamines.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(prop-2-yn-1-yl)benzamide
  • N-methylprop-2-yn-1-amine
  • N-(prop-2-yn-1-yl)cyclohexanamine

Uniqueness

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is unique due to its specific structural features, such as the presence of both a prop-2-yn-1-yl group and a cyclohexanamine backbone. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylcyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h1,10H,4-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGSHOHNLQMHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-65-2
Record name N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride
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